molecular formula C13H12BrN3O2 B11924473 Ethyl 4-((5-bromopyrimidin-2-yl)amino)benzoate CAS No. 1260810-13-6

Ethyl 4-((5-bromopyrimidin-2-yl)amino)benzoate

Cat. No.: B11924473
CAS No.: 1260810-13-6
M. Wt: 322.16 g/mol
InChI Key: QIUHTOOQZOAPNJ-UHFFFAOYSA-N
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Description

Ethyl 4-((5-bromopyrimidin-2-yl)amino)benzoate is a chemical compound with the molecular formula C13H12BrN3O2 and a molecular weight of 322.16 g/mol . This compound is known for its applications in chemical research and development due to its unique structure, which includes a bromopyrimidine moiety attached to an aminobenzoate ester.

Preparation Methods

The synthesis of Ethyl 4-((5-bromopyrimidin-2-yl)amino)benzoate typically involves the reaction of 5-bromopyrimidine-2-amine with ethyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 4-((5-bromopyrimidin-2-yl)amino)benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-((5-bromopyrimidin-2-yl)amino)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-((5-bromopyrimidin-2-yl)amino)benzoate involves its interaction with specific molecular targets. The bromopyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Ethyl 4-((5-bromopyrimidin-2-yl)amino)benzoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

CAS No.

1260810-13-6

Molecular Formula

C13H12BrN3O2

Molecular Weight

322.16 g/mol

IUPAC Name

ethyl 4-[(5-bromopyrimidin-2-yl)amino]benzoate

InChI

InChI=1S/C13H12BrN3O2/c1-2-19-12(18)9-3-5-11(6-4-9)17-13-15-7-10(14)8-16-13/h3-8H,2H2,1H3,(H,15,16,17)

InChI Key

QIUHTOOQZOAPNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC=C(C=N2)Br

Origin of Product

United States

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